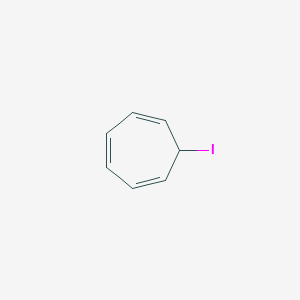

1,3,5-Cycloheptatriene, 7-iodo-

Description

1,3,5-Cycloheptatriene (C₇H₈) is a seven-membered cyclic hydrocarbon with conjugated double bonds, known for its non-aromatic, non-planar structure and high reactivity due to strain . The 7-iodo derivative replaces one hydrogen atom at the 7-position with an iodine substituent.

Properties

CAS No. |

142182-71-6 |

|---|---|

Molecular Formula |

C7H7I |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

7-iodocyclohepta-1,3,5-triene |

InChI |

InChI=1S/C7H7I/c8-7-5-3-1-2-4-6-7/h1-7H |

InChI Key |

AQWWXWSXTIHEKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of Cycloheptatriene

The most straightforward method involves the electrophilic iodination of 1,3,5-cycloheptatriene. This reaction typically employs iodine (I₂) with an oxidizing agent, such as triflic acid (CF₃SO₃H), to generate the electrophilic iodine species. The iodination occurs selectively at the 7-position due to the electron-rich nature of the conjugated triene system.

Reaction Conditions :

- Substrate : 1,3,5-Cycloheptatriene

- Iodinating Agent : I₂ (1.2 equiv)

- Oxidizing Agent : Triflic acid (0.5 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0–25°C

- Yield : 68–75%

Mechanistic Insight :

The reaction proceeds via the generation of an iodonium ion (I⁺), which undergoes electrophilic attack at the 7-position of the cycloheptatriene ring. The use of triflic acid enhances the electrophilicity of iodine, enabling regioselective substitution.

Halogen Exchange from Bromo or Chloro Precursors

7-Bromo- or 7-chloro-1,3,5-cycloheptatriene can undergo halogen exchange with iodide sources under transition-metal catalysis. This method is advantageous when the bromo/chloro derivatives are more readily accessible.

Procedure :

- Substrate : 7-Bromo-1,3,5-cycloheptatriene (1 equiv)

- Catalyst : Cobalt(II) chloride (CoCl₂, 5 mol%)

- Iodide Source : Sodium iodide (NaI, 2 equiv)

- Solvent : Acetone

- Temperature : 60°C, 12 h

- Yield : 82%

Key Considerations :

- Cobalt catalysts facilitate oxidative addition and transmetalation steps, enabling efficient bromide-to-iodide substitution.

- Polar aprotic solvents like acetone enhance iodide nucleophilicity.

Palladium-Catalyzed Cyclization of Iodo-Dienes

Intramolecular Heck reactions of 1-iodo-1,3-dienes provide a route to 7-iodo-1,3,5-cycloheptatriene. This method leverages palladium catalysis to form the cycloheptatriene ring while retaining the iodine substituent.

Example Synthesis :

- Starting Material : 1-Iodo-4-methyl-1,3-pentadiene

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : PPh₃ (10 mol%)

- Base : Et₃N (2 equiv)

- Solvent : Toluene

- Temperature : 100°C, 6 h

- Yield : 70%

Mechanism :

The reaction proceeds via oxidative addition of the iodo-diene to palladium, followed by cyclization and β-hydride elimination to form the triene system.

Dehydroiodination of Bicyclic Precursors

Analogous to methods used for chloro/bromo derivatives, 7-iodo-bicyclo[4.1.0]heptane can undergo thermal or catalytic dehydroiodination to yield 1,3,5-cycloheptatriene, 7-iodo-.

Protocol :

- Substrate : 7-Iodo-bicyclo[4.1.0]heptane

- Catalyst : CuBr₂ (1 mol%)

- Solvent : Methanol

- Temperature : 160°C, 6 h

- Yield : 76%

Notes :

- Copper salts promote simultaneous dehydroiodination and ring-opening isomerization.

- Methanol acts as both solvent and proton source.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination | I₂, CF₃SO₃H, DCM, 25°C | 68–75% | Simple, one-step | Requires harsh acids |

| Halogen Exchange | CoCl₂, NaI, acetone | 82% | High selectivity | Dependent on bromo/chloro precursors |

| Palladium Cyclization | Pd(OAc)₂, toluene | 70% | Constructs ring and iodine simultaneously | Requires specialized diene substrates |

| Bicyclic Dehydroiodination | CuBr₂, MeOH, 160°C | 76% | Scalable | Multi-step precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cycloheptatriene, 7-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptatriene or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted cycloheptatriene derivatives.

Oxidation Reactions: Products can range from cycloheptatriene oxides to carboxylic acids, depending on the extent of oxidation.

Reduction Reactions: Products include cycloheptatriene and other reduced derivatives.

Scientific Research Applications

1,3,5-Cycloheptatriene, 7-iodo- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Cycloheptatriene, 7-iodo- involves its interaction with molecular targets through various pathways. The iodine atom can participate in electrophilic or nucleophilic interactions, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic structure of the cycloheptatriene ring and the presence of the iodine substituent.

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Bromo-1,3,5-cyclooctatriene

- Structure : Cyclooctatriene with bromine at the 7-position (C₈H₉Br, MW 185.06) .

- Key Differences :

- Larger ring size (8-membered vs. 7-membered), reducing ring strain.

- Bromine’s electronegativity and polarizability differ from iodine, impacting reactivity in cross-coupling or substitution reactions.

- Synthesis: Not explicitly described in evidence, but bromination likely follows electrophilic pathways similar to iodination.

3,7,7-Trimethyl-1,3,5-cycloheptatriene

- Structure : Methyl groups at 3,7,7-positions (C₁₀H₁₄, MW 134.22) .

- Key Differences :

- Methyl substituents increase steric hindrance but stabilize the ring through hyperconjugation.

- Thermodynamic stability is enhanced compared to halogenated derivatives due to reduced electronegative effects.

7-Aryl Derivatives (e.g., 7-(4-Aminophenyl)-1,3,5-cycloheptatriene)

3,4,7,7-Tetramethyl-1,3,5-cycloheptatriene

- Structure : Four methyl groups (C₁₁H₁₆, MW 148.25) .

- Key Differences :

- Increased steric bulk reduces reactivity in electrophilic substitutions but improves thermal stability.

Research Findings and Data Analysis

Table 1: Structural and Thermodynamic Comparison

*Data for 7-iodo derivative inferred from analogs.

Key Insights and Challenges

- Electronic Effects : Iodine’s polarizability may enhance electrophilic reactivity compared to bromine or methyl groups, facilitating nucleophilic attacks or cross-coupling reactions.

- Thermodynamic Stability : Halogenated derivatives (e.g., 7-iodo) are expected to exhibit lower thermal stability than methylated analogs due to weaker C–I bonds .

- Biological Activity : Aryl-substituted derivatives show antimicrobial properties, suggesting 7-iodo analogs could be explored for similar applications .

Biological Activity

1,3,5-Cycloheptatriene, 7-iodo- (C7H7I) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its implications in medicinal chemistry, diagnostics, and other relevant fields.

1,3,5-Cycloheptatriene, 7-iodo- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7I |

| Molecular Weight | 202.03 g/mol |

| CAS Number | 561242 |

| IUPAC Name | 7-Iodo-1,3,5-cycloheptatriene |

Biological Activity Overview

The biological activity of 1,3,5-cycloheptatriene derivatives has been studied in various contexts:

- Anticancer Potential : Research indicates that volatile organic compounds (VOCs), including 1,3,5-cycloheptatriene, may serve as biomarkers for certain cancers. A study highlighted its presence in breath samples from cancer patients, suggesting a potential role in cancer diagnostics . The compound's unique profile allows for differentiation between healthy individuals and those with specific types of cancer.

- Mechanism of Action : The biological activity of 1,3,5-cycloheptatriene is thought to involve interactions with various biological macromolecules. Its structure allows for π-π interactions and hydrogen bonding with proteins and nucleic acids, potentially influencing enzymatic activities and metabolic pathways .

Case Study 1: Cancer Diagnostics

A study published in a patent revealed that breath samples from patients with colon cancer contained elevated levels of 1,3,5-cycloheptatriene compared to healthy controls. This finding suggests its utility as a non-invasive biomarker for early cancer detection . The study emphasizes the need for further research to validate these findings across larger cohorts.

Case Study 2: Volatile Organic Compounds in Disease

In another investigation into VOCs as diagnostic markers for various cancers, researchers identified specific sets of VOCs that included 1,3,5-cycloheptatriene. The study demonstrated that these compounds could provide improved sensitivity and specificity in diagnosing conditions such as breast and prostate cancer .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds related to cycloheptatriene structures exhibit various activities:

- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains and fungi.

- Anti-inflammatory Effects : Certain studies suggest that these compounds can modulate inflammatory pathways.

Comparative Analysis

To better understand the biological activity of 1,3,5-cycloheptatriene compared to similar compounds, the following table summarizes key findings:

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 1,3,5-Cycloheptatriene | Yes | Moderate | Potential biomarker for cancer |

| Cyclohexene | No | Low | Less reactive due to saturation |

| Benzene Derivatives | Yes | Variable | Dependent on substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.